

Application Notes and Protocols for Inducing and Selecting Fobrepodacin-Resistant Mycobacterial Strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803

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Introduction

Fobrepodacin (formerly SPR720) is an oral antibiotic prodrug of SPR719, a novel bacterial DNA gyrase subunit B (GyrB) inhibitor. It has demonstrated potent activity against a range of mycobacteria, including *Mycobacterium tuberculosis* and non-tuberculous mycobacteria (NTM). As with any new antimicrobial agent, understanding the mechanisms and frequency of resistance is crucial for its development and clinical application. These application notes provide detailed protocols for the induction, selection, and characterization of **Fobrepodacin**-resistant mycobacterial strains in a laboratory setting. The primary mechanism of resistance to SPR719 is the acquisition of mutations in the *gyrB* gene, which encodes the drug's target.[1] In some species, such as *Mycobacterium abscessus*, efflux pump upregulation can also contribute to resistance.[1]

Data Presentation

Table 1: In Vitro Resistance Frequencies and MICs of SPR719-Resistant Mycobacteria

Mycobacterial Species	Selection Method	Frequency of Resistance (per CFU)	Fold Increase in MIC of Resistant Mutants	Primary Resistance Mechanism	Reference
Mycobacterium avium	Single-step selection on agar with 2x MIC of SPR719	10 ⁻⁸	>16-fold	Missense mutations in the ATPase domain of GyrB	[1][2]
Mycobacterium abscessus	Single-step selection on agar with SPR719	10 ⁻⁸ (Low frequency)	>16-fold	Missense mutations in the ATPase domain of GyrB	[1]
Mycobacterium abscessus	Single-step selection on agar with SPR719	10 ⁻⁶ (High frequency)	>16-fold	Frameshift mutations in the transcriptional repressor MAB_4384 (regulator of MmpS5/MmpL5 efflux pump)	[1]

Note: **Fobrepodacin** is the prodrug of SPR719. In vitro susceptibility testing is performed using the active moiety, SPR719.

Table 2: Minimum Inhibitory Concentrations (MICs) of SPR719 Against Susceptible Mycobacterial Strains

Mycobacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference
Mycobacterium avium complex	1	2	0.06 - 4	[3] [4]
Mycobacterium kansasii	Not Reported	0.125	Not Reported	[3] [4]
Mycobacterium abscessus	Not Reported	8	1 - >16	[3] [4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SPR719

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria.[\[5\]](#)[\[6\]](#)

Materials:

- SPR719 (dissolved in DMSO)
- Cation-adjusted Mueller-Hinton broth (CAMHB) for rapidly growing mycobacteria (RGM)
- CAMHB supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase) for slowly growing mycobacteria (SGM)
- Sterile 96-well U-bottom microtiter plates
- Mycobacterial isolates for testing
- Mycobacterium tuberculosis H37Rv ATCC 27294 (as a control)
- Sterile saline or water with 0.05% Tween 80
- McFarland standard 0.5

- Incubator (37°C)
- Inverted mirror for reading plates

Procedure:

- Inoculum Preparation:
 1. Culture mycobacteria on solid media (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
 2. Aseptically transfer colonies to a sterile tube containing sterile saline or water with Tween 80 and glass beads.
 3. Vortex thoroughly to create a homogenous suspension.
 4. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 5. For SGM, dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum concentration of approximately $1-5 \times 10^5$ CFU/mL. For RGM, a 1:200 dilution is typically used.^[5]
- Plate Preparation:
 1. Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a separate 96-well plate.
 2. Transfer 100 µL of each drug dilution to the corresponding wells of the test plate. The final volume in each well after adding the inoculum will be 200 µL.
 3. Include a drug-free well as a positive growth control and an uninoculated well with broth as a negative control.
- Inoculation:
 1. Add 100 µL of the prepared mycobacterial inoculum to each well of the microtiter plate.
- Incubation:

1. Seal the plates with a breathable membrane or place them in a humidified container to prevent evaporation.
 2. Incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 3-5 days for RGM, 14-21 days for *M. tuberculosis*).
- Reading the MIC:
 1. The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[\[7\]](#)
 2. Use an inverted mirror to facilitate the reading of sedimented mycobacterial growth at the bottom of the wells.

Protocol 2: Induction and Selection of Spontaneous Fobrepodacin-Resistant Mutants

This protocol describes a single-step selection method to isolate spontaneous mutants resistant to **Fobrepodacin**'s active form, SPR719.

Materials:

- Mycobacterial strain of interest with a known SPR719 MIC.
- Middlebrook 7H10 or 7H11 agar plates.
- SPR719 stock solution.
- Sterile saline or water with 0.05% Tween 80.
- Spectrophotometer.
- Incubator (37°C).

Procedure:

- Inoculum Preparation:

1. Grow the mycobacterial strain in liquid medium (e.g., Middlebrook 7H9 broth with appropriate supplements) to late logarithmic phase.
 2. Harvest the cells by centrifugation and wash them twice with sterile saline or water with Tween 80.
 3. Resuspend the pellet in a small volume of saline and determine the cell density (CFU/mL) by plating serial dilutions on drug-free agar.
- Selection of Resistant Mutants:
 1. Prepare Middlebrook 7H10 or 7H11 agar plates containing various concentrations of SPR719. It is recommended to use concentrations that are multiples of the predetermined MIC (e.g., 2x, 4x, 8x, and 16x MIC).^[1]^[2]
 2. Plate a high density of the prepared mycobacterial suspension (e.g., 10^8 to 10^9 CFU) onto each drug-containing plate.
 3. Also, plate serial dilutions of the inoculum onto drug-free agar to accurately determine the initial viable cell count.
 4. Incubate the plates at 37°C for 3-6 weeks, or until colonies appear on the drug-containing plates.
 - Confirmation and Isolation of Resistant Mutants:
 1. Pick individual colonies that grow on the SPR719-containing plates.
 2. Restreak each colony onto a fresh agar plate containing the same concentration of SPR719 to confirm resistance.
 3. Simultaneously, streak the colony onto a drug-free agar plate for propagation and cryopreservation.
 4. Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Genotypic Characterization of Fobrepodacin-Resistant Mutants

This protocol outlines the steps for identifying mutations in the *gyrB* gene of the selected resistant mutants.

Materials:

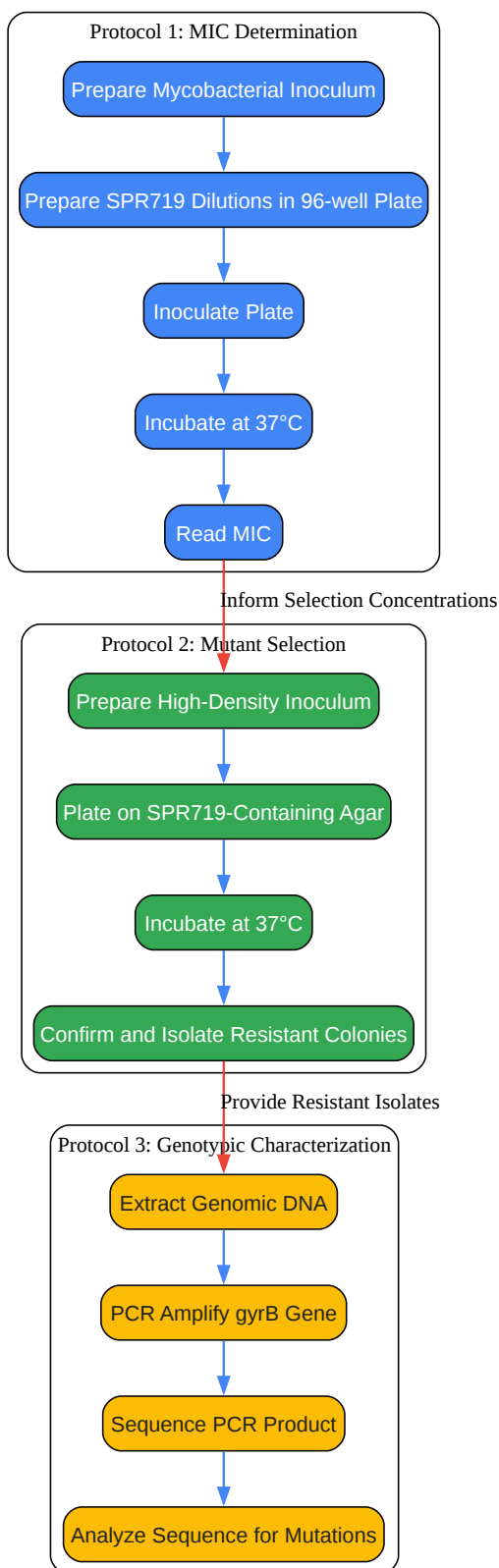
- Confirmed **Fobrepodacin**-resistant mycobacterial isolates.
- Wild-type (susceptible) parental strain.
- DNA extraction kit for mycobacteria.
- PCR primers flanking the quinolone resistance-determining region (QRDR) of the *gyrB* gene.
- PCR reagents (Taq polymerase, dNTPs, buffer).
- Thermocycler.
- Agarose gel electrophoresis equipment.
- DNA sequencing service.

Procedure:

- Genomic DNA Extraction:
 1. Culture the resistant mutants and the wild-type strain in appropriate liquid or solid media.
 2. Extract genomic DNA from each strain using a commercially available kit or a standard in-house protocol for mycobacteria. Ensure the DNA is of high purity and concentration.
- PCR Amplification of the *gyrB* Gene:
 1. Design or obtain PCR primers that amplify the region of the *gyrB* gene known to be associated with resistance to GyrB inhibitors.[\[8\]](#)[\[9\]](#)

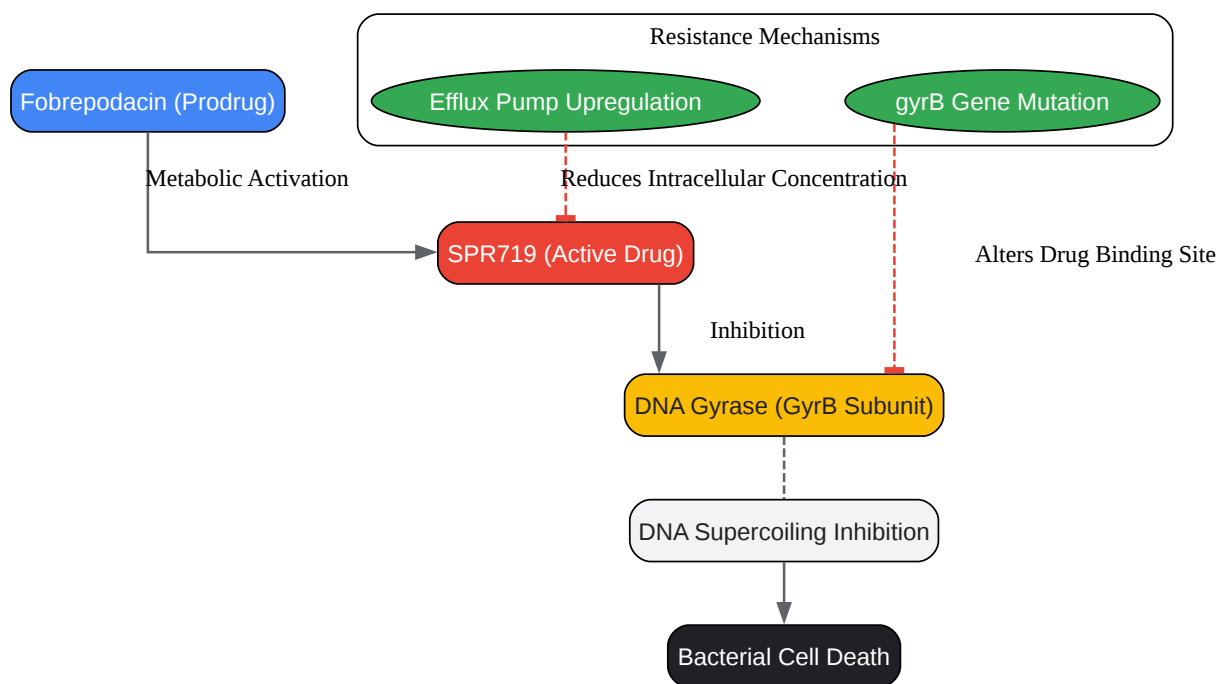
2. Perform PCR using the extracted genomic DNA as a template. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and mycobacterial species.
 3. Verify the successful amplification of the target region by running a small volume of the PCR product on an agarose gel. A single band of the expected size should be visible.
- DNA Sequencing:
 1. Purify the PCR products to remove primers and dNTPs.
 2. Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
 - Sequence Analysis:
 1. Align the DNA sequences obtained from the resistant mutants with the sequence from the wild-type parental strain.
 2. Identify any nucleotide changes (substitutions, insertions, or deletions) in the *gyrB* gene of the resistant isolates.
 3. Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions in the GyrB protein.

Mandatory Visualizations



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Caption: Workflow for **Fobrepodacin** resistance studies.



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Caption: **Fobrepodacin** mechanism and resistance pathways.

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- To cite this document: BenchChem. [Application Notes and Protocols for Inducing and Selecting Fobrepodacin-Resistant Mycobacterial Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#techniques-for-inducing-and-selecting-fobrepodacin-resistant-mycobacterial-strains]

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